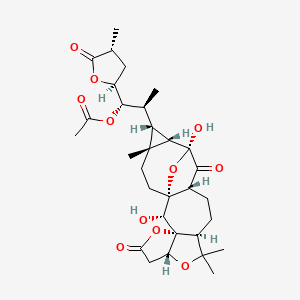
Arisanlactone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Arisanlactone D involves several key steps. One of the methods includes a biomimetically inspired asymmetric total synthesis. This process involves a homo-Michael reaction, a tandem retro-Michael/Michael reaction, and a copper-catalyzed intramolecular cyclopropanation . These reactions are supported by density functional theory calculations, which help in understanding the mechanisms involved
Analyse Des Réactions Chimiques
Arisanlactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Arisanlactone D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis. In biology and medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, it is used in the study of natural product biosynthesis and the development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of Arisanlactone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific signaling pathways and interacting with key enzymes involved in these pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Arisanlactone D is structurally similar to other nortriterpenoids isolated from Schisandra chinensis, such as Arisanlactone A and Arisanlactone C . These compounds share similar bicyclo[6.1.0]nonane skeletons but differ in their functional groups and stereochemistry . The uniqueness of this compound lies in its specific oxygenation pattern and the presence of unique functional groups that contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it an important subject of study in natural product chemistry, biology, and medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H42O11 |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
[(1S,2S)-2-[(1R,2R,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26-,28-,29-,30-,31+/m1/s1 |
Clé InChI |
XVOAOTAZULSEBL-ZBEPTVKHSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
SMILES canonique |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



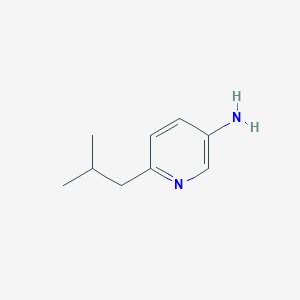
![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)
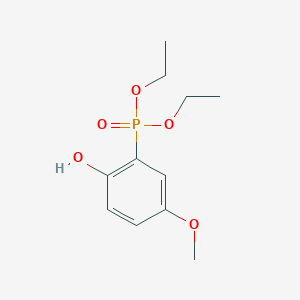
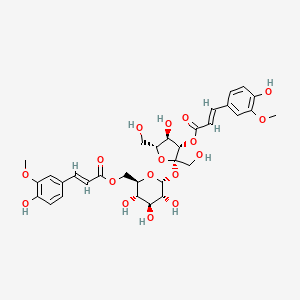
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
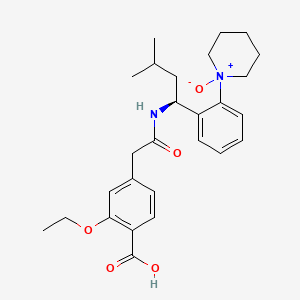
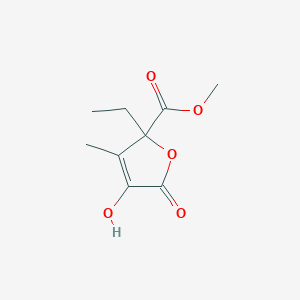
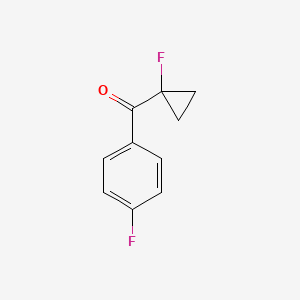

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
